molecular formula C4H5FO4S B13206948 2-Oxooxolane-3-sulfonyl fluoride

2-Oxooxolane-3-sulfonyl fluoride

Cat. No.: B13206948
M. Wt: 168.15 g/mol
InChI Key: ACWWGUXEKWTJSX-UHFFFAOYSA-N
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Description

2-Oxooxolane-3-sulfonyl fluoride is an aliphatic sulfonyl fluoride reagent that serves as a valuable building block for researchers in chemical biology and medicinal chemistry. Sulfonyl fluorides have gained prominence due to their unique reactivity and role in Sulfur-Fluoride Exchange (SuFEx), a powerful click chemistry reaction recognized for its high efficiency and reliability in forming stable linkages under a variety of conditions . These compounds strike a critical balance between stability and selective reactivity, making them ideal as covalent probes and warheads in chemical biology and molecular pharmacology . Their inherent electrophilic reactivity is stable under physiological conditions but can be selectively activated, allowing for site-specific targeting of enzymes and biological macromolecules . As part of a growing toolkit, aliphatic sulfonyl fluorides like this compound are increasingly used to develop enzyme inhibitors and to modify biomolecules such as peptides and amino acids, thereby expanding the frontiers of probe and drug discovery . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5FO4S

Molecular Weight

168.15 g/mol

IUPAC Name

2-oxooxolane-3-sulfonyl fluoride

InChI

InChI=1S/C4H5FO4S/c5-10(7,8)3-1-2-9-4(3)6/h3H,1-2H2

InChI Key

ACWWGUXEKWTJSX-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1S(=O)(=O)F

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of 2 Oxooxolane 3 Sulfonyl Fluoride

Nucleophilic Reactivity and Sulfur(VI) Exchange (SuFEx)

Sulfonyl fluorides are recognized for the unique balance between their stability and reactivity. sigmaaldrich.comnih.gov This characteristic makes them valuable reagents in "click chemistry," a concept that emphasizes modular, high-yielding reactions that are simple to perform. sigmaaldrich.comnih.gov The Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction has emerged as a powerful tool in this field, enabling the formation of strong covalent bonds. sigmaaldrich.comnih.gov The S-F bond in sulfonyl fluorides, while generally stable, can be activated under specific conditions to react with nucleophiles, leading to the formation of new bonds at the sulfur center. nih.gov

S-O Bond Formation: Fluoride-Phenol Exchange and Sulfonate Ester Synthesis

The reaction of sulfonyl fluorides with phenols to form sulfonate esters is a key transformation within SuFEx chemistry. researchgate.net This fluoride-phenol exchange is a reliable method for creating S-O bonds. researchgate.net The process typically involves the deprotonation of a phenol (B47542) by a base, followed by nucleophilic attack of the resulting phenoxide on the electrophilic sulfur atom of the sulfonyl fluoride, displacing the fluoride ion.

Research has shown that this transformation can be catalyzed by various bases. For instance, the use of cesium carbonate (Cs2CO3) has been effective in promoting the reaction between sulfonyl fluorides and phenols, yielding the corresponding sulfonate esters in high yields. researchgate.net In some cases, more forcing conditions, such as heating with Cs2CO3 in a suitable solvent like acetonitrile, are necessary to drive the reaction to completion, particularly with less reactive substrates. chemrxiv.org The synthesis of sulfonate esters is significant as these compounds are not only stable but also serve as versatile intermediates in further synthetic transformations. eurjchem.com

Table 1: Examples of Sulfonate Ester Synthesis from Sulfonyl Fluorides
Sulfonyl Fluoride SubstratePhenolBase/CatalystSolventConditionsProductYieldReference
Aryl Sulfonyl FluoridePhenolCs2CO3Not SpecifiedNot SpecifiedAryl Sulfonate Ester96% researchgate.net
Aryl Sulfonyl FluorideSubstituted PhenolCs2CO3Not SpecifiedNot SpecifiedAryl Sulfonate Ester90% researchgate.net
2-Aminothiazole Sulfonyl FluorideVarious PhenolsCs2CO3MeCN60 °C, 16 hCorresponding Sulfonate Esters66-99% chemrxiv.org

S-N Bond Formation: Amidation and Sulfonamide Synthesis

The synthesis of sulfonamides, a critical functional group in many pharmaceutical compounds, can be achieved through the reaction of sulfonyl fluorides with amines. princeton.edu This amidation reaction is another cornerstone of SuFEx chemistry. While sulfonyl fluorides are generally stable, their reaction with amines can be facilitated to form robust S-N bonds. nih.gov

A broad-spectrum catalytic method has been developed for the amidation of sulfonyl fluorides, utilizing a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) in combination with silicon additives. nih.gov This protocol has proven to be highly efficient, even for sterically hindered substrates, affording sulfonamides in excellent yields (87-99%). nih.gov The low catalyst loading required makes this method particularly attractive for large-scale synthesis. nih.gov The development of such catalytic systems expands the utility of sulfonyl fluorides in medicinal chemistry by providing a straightforward route to a diverse range of sulfonamide derivatives. princeton.edunih.gov

Table 2: Catalytic Amidation of Sulfonyl Fluorides
Sulfonyl Fluoride SubstrateAmine SubstrateCatalyst SystemKey FeaturesYield RangeReference
Various Sulfonyl FluoridesVarious Aminescat. 1-Hydroxybenzotriazole (HOBt) and Silicon AdditivesBroad spectrum, efficient for sterically hindered substrates, low catalyst loading (as low as 0.02 mol%)87-99% nih.gov

S-C Bond Formation in Multicomponent Reactions

While SuFEx chemistry predominantly focuses on the formation of S-O and S-N bonds, the versatility of the sulfonyl fluoride group extends to the formation of S-C bonds, often within the framework of multicomponent reactions. These reactions, where multiple starting materials combine in a single operation, offer a highly efficient approach to building molecular complexity. The reactivity of the sulfonyl fluoride can be harnessed in such a way that it participates in transformations leading to the creation of a new bond between the sulfur atom and a carbon atom from another reactant. This expands the synthetic utility of sulfonyl fluorides beyond their traditional role as precursors for sulfonates and sulfonamides.

Carbon-Carbon Bond Forming Transformations

Beyond its participation in SuFEx chemistry, the sulfonyl fluoride moiety can be involved in transformations that lead to the formation of new carbon-carbon bonds. This is particularly significant as it allows for the use of sulfonyl fluorides as coupling partners in reactions that are fundamental to modern organic synthesis.

Palladium-Catalyzed Desulfonative Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds. researchgate.net Traditionally, this reaction involves the coupling of an organoboron compound with an organohalide. However, recent research has demonstrated that aryl sulfonyl fluorides can act as electrophiles in palladium-catalyzed Suzuki-Miyaura couplings. nih.govrsc.org This desulfonative cross-coupling proceeds via the activation of the C–S bond, a departure from the typical reactivity of sulfonyl fluorides which involves the S-F bond. nih.govrsc.org

Mechanistic studies and DFT calculations suggest that the catalytic cycle involves the oxidative addition of the palladium catalyst to the C–S bond, followed by desulfonation. nih.gov This process can occur even in the absence of a base and in the presence of strong acids. nih.gov The ability to use sulfonyl fluorides in this manner significantly broadens their synthetic utility, allowing for a divergent synthesis strategy where the same sulfonyl fluoride precursor can be used to form either S-Nu or C-C bonds. nih.gov Various palladium catalysts and ligands, such as Pd(dppf)Cl2 and Ruphos, have been successfully employed for this transformation. rsc.orgnih.gov

Table 3: Palladium-Catalyzed Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides
Sulfonyl Fluoride SubstrateBoronic Acid/EsterCatalystLigandKey FeaturesYield RangeReference
Aryl Sulfonyl FluoridesAryl Boronic AcidsPd(OAc)2RuphosActivation of the C-S bondGood to outstanding rsc.org
Pyridine-2-sulfonyl fluoride (PyFluor)Hetero(aryl) Boronic Acids and Pinacol Boronic EstersPd(dppf)Cl2dppfTolerates water and oxygen5-89% nih.gov
Aryl Sulfonyl FluoridesAryl Boronic AcidsNot SpecifiedNot SpecifiedOccurs in the absence of baseNot Specified nih.gov

Olefination Reactions with Sulfonyl Fluorides

Sulfonyl fluorides can also participate in olefination reactions, which are crucial for the synthesis of alkenes. For instance, methanedisulfonyl fluoride has been shown to react with aromatic aldehydes to produce β-arylethenesulfonyl fluorides. nih.gov This transformation is mechanistically similar to the Horner-Wadsworth-Emmons olefination, proceeding through the addition of a carbanion to the aldehyde, followed by the cyclization and fragmentation of a four-membered ring intermediate. nih.gov

This reaction provides a direct, one-step route to vinyl sulfonyl fluorides, which are valuable intermediates themselves. nih.gov They can act as Michael acceptors or undergo further SuFEx reactions, demonstrating the versatile reactivity of the sulfonyl fluoride group. nih.gov The reaction conditions, particularly the presence or absence of a base, can influence the reaction pathway, sometimes leading to alternative products like unsaturated 1,1-disulfonyl fluorides. nih.gov

Table 4: Olefination of Aromatic Aldehydes with Methanedisulfonyl Fluoride
Aldehyde SubstrateReagentBaseProductKey ObservationReference
Aromatic AldehydesMethanedisulfonyl fluoride (CH2(SO2F)2)Variousβ-Arylethenesulfonyl fluoridesMimics Horner-Wadsworth-Emmons olefination nih.gov
Electron-rich AldehydesMethanedisulfonyl fluoride (CH2(SO2F)2)NoneUnsaturated 1,1-disulfonyl fluoridesFollows a Knoevenagel condensation pathway nih.gov

Cyclization Reactions and Multicomponent One-Pot Synthesis

While specific examples involving 2-Oxooxolane-3-sulfonyl fluoride in multicomponent reactions (MCRs) are not extensively documented, the inherent reactivity of the γ-butyrolactone and sulfonyl fluoride moieties suggests potential for such transformations. The γ-butyrolactone core is a common motif in natural products, and numerous MCRs have been developed for its synthesis. rsc.orgsemnan.ac.irufms.br These reactions often combine aldehydes, carbonyl compounds, and other reagents to construct the lactone ring in a single step. rsc.orgufms.br For instance, an efficient synthesis of disubstituted γ-butyrolactones has been achieved through a multicomponent reaction of aldehydes, Meldrum's acid, and sulfoxonium ylides. rsc.org Another approach involves the three-component synthesis of novel γ-butyrolactones from pyrazole (B372694) carbaldehyde or indole-3-carbaldehyde, ethyl pyruvate, and N-bromosuccinimide in an aqueous medium. semnan.ac.ir

Given this precedent, this compound could potentially serve as a building block in one-pot syntheses. The acidic α-proton at the C-3 position, adjacent to both the lactone carbonyl and the sulfonyl fluoride, could be utilized for condensation reactions. Furthermore, the sulfonyl fluoride group itself can participate in cyclization reactions. For example, cyanoalkylsulfonyl fluorides have been shown to undergo one-pot reductive cyclization to yield spirocyclic β- or γ-sultams, which are valuable scaffolds in drug discovery. nih.gov This type of reaction, involving the reduction of a nitrile to an amine followed by intramolecular sulfonylation, highlights the potential for the sulfonyl fluoride moiety to act as an electrophilic partner in ring-forming processes. nih.gov

Reaction Type Components/Precursors Product Type Key Features
Multicomponent ReactionAldehydes, Meldrum's acid, Sulfoxonium ylidestrans-β,γ-disubstituted γ-butyrolactonesMild conditions, access to complex lactones. rsc.org
Multicomponent ReactionHeterocyclic aldehydes, Ethyl pyruvate, NBSγ-butyrolactonesAqueous media, high yields, short reaction times. semnan.ac.ir
One-Pot Reductive CyclizationCyanoalkylsulfonyl fluoridesSpirocyclic β- or γ-sultamsNitrile reduction followed by intramolecular sulfonylation. nih.gov

Radical Reactivity of the Sulfonyl Fluoride Moiety

The sulfonyl fluoride group, traditionally viewed as a stable electrophilic hub for SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, also possesses a rich and underexplored radical reactivity. researchgate.net

Generating sulfur(VI) radicals from the robust S(VI)-F bond of sulfonyl fluorides is challenging due to the high bond dissociation energy and high reduction potentials. researchgate.net However, recent advancements, particularly in photoredox catalysis, have provided effective pathways. researchgate.netsigmaaldrich.com These methods allow the conversion of otherwise inert sulfonyl fluorides into reactive S(VI) radical species under mild conditions. researchgate.netnih.govcam.ac.uk

One general strategy involves the cooperative use of an organosuperbase and a photoredox catalyst. researchgate.net The base activates the S(VI)-F bond, making it more susceptible to reduction by the excited photocatalyst to generate the desired sulfonyl radical. Another prominent method involves the photocatalytic proton-coupled electron transfer (PCET) activation of amides containing unactivated olefins, which, after an intramolecular cyclization and subsequent trapping with a sulfur dioxide source like DABSO, generates an alkylsulfonyl radical that can be fluorinated. nih.gov For a molecule like this compound, which is an alkyl sulfonyl fluoride, photoredox-catalyzed methods involving halogen atom transfer (XAT) from alkyl bromides, followed by SO₂ capture and fluorination, represent a relevant synthetic precedent for forming such structures and suggest their susceptibility to radical generation. organic-chemistry.org

Once generated, the S(VI) radical from this compound can readily participate in alkene ligation and difunctionalization reactions. nih.govresearchgate.net This reactivity provides a powerful tool for forging new carbon-sulfur and carbon-carbon bonds. In these processes, the sulfonyl radical adds to an unactivated alkene, generating a new carbon-centered radical. This intermediate can then be trapped by another species to complete the difunctionalization of the double bond. nih.govresearchgate.netchemrxiv.org

A notable example is the transition-metal-free radical 1,2-difunctionalization of alkenes, where a fluorosulfonyl radical adds to the alkene, and the resulting radical is trapped by an alkynylating agent. nih.gov This method allows for the synthesis of complex β-alkynyl-fluorosulfonylalkanes. nih.gov Similar strategies have been developed for aminofluorosulfonylation, where an amidyl radical initiates an intramolecular cyclization onto an alkene, followed by trapping with a SO₂ source and a fluorine source, yielding diverse aliphatic sulfonyl fluorides. nih.gov These pathways demonstrate that the S(VI) radical derived from this compound could be used to introduce the oxooxolane-sulfonyl moiety into a variety of molecular scaffolds through the functionalization of carbon-carbon double bonds. researchgate.netchemrxiv.org

Radical Process Precursor Key Reagents Outcome
S(VI) Radical GenerationSulfonyl FluoridePhotoredox catalyst, OrganosuperbaseS(VI) Radical Species researchgate.net
Alkene DifunctionalizationAlkene, Sulfonyl Fluoride Radical SourceRadical Initiator, Trapping Agentβ-functionalized alkyl sulfonyl fluorides nih.gov
AminofluorosulfonylationAmide with unactivated olefinPhotoredox catalyst, DABSO, NFSIγ-lactam-bearing sulfonyl fluorides nih.gov

Influence of the 2-Oxooxolane Ring on Reactivity and Selectivity

The 2-oxooxolane (or γ-butyrolactone) ring is not merely a passive scaffold but actively influences the reactivity and selectivity of the adjacent sulfonyl fluoride group through both steric and electronic effects.

The reactivity of a molecule is often governed by a delicate balance of steric and electronic factors. nih.gov In this compound, the lactone moiety exerts significant electronic influence. The carbonyl group of the lactone is strongly electron-withdrawing due to the electronegativity of the oxygen atom and resonance effects. youtube.com This inductive effect is relayed through the sigma framework to the C-3 carbon, making the attached sulfonyl fluoride group more electron-deficient. This increased electrophilicity at the sulfur center can enhance its reactivity towards nucleophiles in SuFEx-type reactions.

Sterically, the five-membered lactone ring imposes considerable bulk around the C-3 position. This steric hindrance can direct the approach of reagents, influencing the regioselectivity and stereoselectivity of reactions. nih.govmagtech.com.cn For example, in nucleophilic attacks on the sulfur atom, bulky nucleophiles may experience hindered access, potentially slowing down the reaction rate compared to less encumbered alkyl sulfonyl fluorides. Conversely, this steric crowding could be exploited to achieve selectivity in certain transformations.

The γ-butyrolactone ring is generally considered stable and less prone to ring-opening polymerization compared to smaller (β-lactone) or larger (δ-lactone, ε-caprolactone) rings due to its low ring strain. icm.edu.plyoutube.com Polymerization is thermodynamically unfavorable under many conditions. icm.edu.pl However, the ring is not entirely inert and can be opened under specific conditions, such as hydrolysis with a base like sodium hydroxide, which breaks the ester bond. wikipedia.org

The presence of the highly electron-withdrawing sulfonyl fluoride group at the C-3 position could potentially activate the lactone ring towards nucleophilic attack and subsequent ring-opening. While the S-F bond is the most likely site of nucleophilic attack, strong, hard nucleophiles might attack the carbonyl carbon, initiating a ring-opening cascade. Furthermore, under Lewis or Brønsted acidic conditions, which can activate the carbonyl oxygen, the lactone ring may become more susceptible to cleavage or rearrangement. organic-chemistry.orgresearchgate.netresearchgate.net For example, acidity-directed rearrangements of γ-butyrolactone derivatives have been reported, leading to different structural isomers depending on the acid catalyst used. organic-chemistry.orgnih.gov Such pathways could represent alternative reactivity modes for this compound, diverging from the chemistry centered solely on the sulfonyl fluoride group.

Applications in Chemical Research and Advanced Synthesis Excluding Prohibited Content

Building Blocks for Diversity-Oriented Synthesis (DOS) of Complex Molecular Architectures

Diversity-Oriented Synthesis (DOS) is a powerful strategy in chemical research aimed at the efficient generation of structurally diverse small molecules for screening and discovery. The core principle of DOS involves using a common substrate or "hub" that can be elaborated through multiple reaction pathways to create a library of distinct molecular architectures. nih.gov

The sulfonyl fluoride (B91410) group is a key enabler in this context, acting as a versatile "clickable" hub. nih.gov Specifically, methodologies like Diversity Oriented Clicking (DOC) leverage highly reactive sulfonyl fluoride connectors, such as 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs), which serve as foundational building blocks for assembling complex molecules in a modular fashion. nih.govresearchgate.net These hubs can undergo various stereoselective addition reactions, allowing for rapid diversification from a single core structure. researchgate.net

While research has highlighted SASFs, the principle extends to other sulfonyl fluoride-containing scaffolds like 2-Oxooxolane-3-sulfonyl fluoride. The inherent reactivity of the sulfonyl fluoride group allows it to engage in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a new generation of click chemistry. researchgate.netchemrxiv.org This enables the compound to be linked to a wide array of other molecules, facilitating the rapid synthesis of functional libraries. researchgate.net The this compound scaffold can thus serve as a versatile starting point for producing a range of novel compounds with diverse functionalities and three-dimensional shapes, which is a primary goal of DOS.

Chemical Probes and Covalent Modifiers in Chemical Biology

In the field of chemical biology, this compound and related compounds are increasingly recognized for their utility as chemical probes and covalent modifiers of biomolecules. nih.govrsc.org The sulfonyl fluoride moiety acts as a reactive group, or "warhead," that can form a stable covalent bond with nucleophilic residues on proteins. mdpi.comresearchgate.net This ability to create permanent linkages is invaluable for studying protein function, validating therapeutic targets, and mapping ligand-protein interactions across the entire proteome. nih.govnih.gov

Sulfonyl fluorides are particularly advantageous because they are relatively stable in aqueous environments but can be activated to react within the specific microenvironment of a protein's binding site. nih.govnih.gov This context-dependent reactivity allows for greater target selectivity compared to more indiscriminately reactive electrophiles. nih.govnih.gov Furthermore, unlike electrophiles that exclusively target cysteine, the sulfonyl fluoride group can react with a broader range of nucleophilic amino acids, significantly expanding the portion of the proteome that can be targeted. nih.govnih.govenamine.net

One of the most powerful applications of sulfonyl fluoride-containing compounds is the site-specific covalent labeling of proteins. nih.govrsc.org This technique is crucial for identifying and studying protein targets in their native biological context. The sulfonyl fluoride warhead can covalently bind to several nucleophilic amino acid residues, a capability that dramatically broadens its utility beyond traditional cysteine-focused probes. enamine.net

The reaction is highly dependent on proximity; the sulfonyl fluoride-bearing molecule must first bind non-covalently to the protein target, bringing the electrophilic warhead close to a reactive amino acid side chain. nih.govnih.gov The specific microenvironment of the binding pocket, such as the presence of basic residues that can deprotonate the nucleophile, enhances the reactivity and facilitates covalent bond formation. nih.gov This proximity-enabled reactivity ensures that labeling is highly specific to the intended binding site. nih.gov

Detailed research and proteomic studies have confirmed that sulfonyl fluorides can effectively label a variety of key amino acids. nih.govnih.govenamine.net

Table 1: Nucleophilic Amino Acid Residues Targeted by Sulfonyl Fluoride Probes

Amino AcidNucleophilic GroupRole in Covalent ModificationSupporting Findings
Tyrosine Phenolic hydroxylFrequently targeted; reactivity enhanced by proximal basic residues that facilitate deprotonation. nih.govA sulfonyl fluoride inhibitor was rationally designed to react with a specific tyrosine in an enzyme binding pocket. nih.gov
Lysine (B10760008) ε-aminoA common target, especially when its pKa is lowered by the local protein environment. nih.govnih.govCovalent modification of a conserved catalytic lysine in kinases has been demonstrated with sulfonyl fluoride probes. researchgate.net
Serine HydroxylOften targeted in the active sites of enzymes like serine proteases and hydrolases. nih.govnih.govSulfonyl fluorides have been extensively used as warheads for the covalent modification of serine residues. nih.gov
Histidine Imidazole (B134444) ringThe nucleophilicity of the imidazole side chain allows for covalent modification. nih.govnih.govA sulfonyl fluoride probe was developed to covalently engage a histidine residue in the sensor loop of the protein cereblon. rsc.orgnih.gov
Threonine HydroxylCan be targeted, similar to serine, though sometimes less reactive. researchgate.netnih.govSulfonyl fluoride warheads have been shown to bind covalently to threonine residues in protein binding sites. nih.gov
Cysteine ThiolWhile a classic target for other electrophiles, sulfonyl fluorides can also react with cysteine. researchgate.netSulfonyl fluoride electrophiles have been documented to target active cysteine residues. researchgate.net

This site-specific labeling enables a suite of powerful chemical biology techniques, including the robust capture of protein targets for identification and the mapping of ligand engagement across the proteome. nih.gov

The effectiveness of this compound as a covalent modifier stems from the well-understood design principles of the sulfonyl fluoride group as an electrophilic warhead. nih.gov An ideal warhead must possess a delicate balance of chemical stability and reactivity—it needs to be stable enough to travel through a complex biological system without reacting non-specifically, yet reactive enough to form a covalent bond once it reaches its intended target. nih.gov

Sulfonyl fluorides excel in this regard. nih.gov Key design principles include:

Tunable Reactivity : The electrophilicity of the sulfur atom in the sulfonyl fluoride group is high, but its reactivity can be modulated by the molecular scaffold to which it is attached. nih.gov This allows for the fine-tuning of the warhead for optimal performance against a specific target. Compared to arylfluorosulfates, which have an additional oxygen atom, sulfonyl fluorides are generally more reactive. nih.gov

High Stability : Aryl and alkyl sulfonyl fluorides exhibit good hydrolytic stability under physiological conditions, minimizing off-target reactions with water and other endogenous nucleophiles. nih.govenamine.net This contrasts with more reactive electrophiles like sulfonyl chlorides. orgsyn.org

Broad Nucleophile Targeting : As detailed previously, sulfonyl fluorides can target a wide range of amino acid residues beyond cysteine, which is a limitation of more common warheads like acrylamides. nih.govnih.gov This expands the "ligandable" proteome, opening up new targets for investigation and therapeutic intervention. nih.gov

Proximity-Enabled Reaction : The covalent bond formation is not solely dependent on the warhead's intrinsic reactivity but is significantly accelerated by the pre-organization and high effective molarity achieved upon binding to the target protein. nih.gov This ensures that the covalent modification is highly site-specific.

These principles make the sulfonyl fluoride moiety a privileged warhead in chemical biology, enabling the design of highly selective and potent chemical probes and covalent inhibitors. researchgate.netau.dk

Development of Functional Materials and Polymers

The utility of this compound extends beyond biological applications into the realm of materials science and polymer chemistry. bldpharm.comrsc.org The compound is listed as a material building block, indicating its role in the synthesis of more complex materials and polymers. bldpharm.com

The reactive sulfonyl fluoride group is the key to this application. Just as it can react with nucleophilic amino acids on proteins, it can also participate in reactions with other nucleophiles to form polymers or to functionalize surfaces. The SuFEx click chemistry reaction is a powerful tool for polymer synthesis, allowing for the efficient and high-yield formation of linkages under mild conditions. mdpi.com

Potential applications in materials science include:

Polymer Synthesis : The compound can act as a monomer or a cross-linking agent in polymerization reactions. The sulfonyl fluoride group can react with di-nucleophiles (e.g., diamines, diols) to create novel polymers with specific properties conferred by the oxooxolane backbone.

Surface Modification : The sulfonyl fluoride can be used to covalently attach molecules to the surface of a material that has been pre-functionalized with nucleophilic groups. This allows for the creation of functional surfaces with tailored properties, such as altered hydrophobicity, biocompatibility, or chemical reactivity.

Functional Scaffolds : The rigid lactone structure combined with the reactive sulfonyl fluoride handle makes it an attractive scaffold for building functional materials where precise three-dimensional arrangement is important.

The widespread application of sulfonyl fluorides in materials science underscores the versatility of this functional group for creating robust and functional chemical architectures. rsc.orgresearchgate.net

Expansion of Chemical Libraries for Research Screening

The generation of large and diverse chemical libraries is fundamental to modern drug discovery and chemical biology, as it provides the starting points for identifying novel bioactive molecules. nih.govnih.gov Compounds like this compound are valuable components for expanding these libraries, primarily due to the synthetic tractability and versatile reactivity of the sulfonyl fluoride group. nih.govnih.gov

Several strategies have been employed to create large libraries of sulfonyl fluoride-containing compounds for research screening:

DNA-Encoded Libraries (DELs) : This technology has been used to create massive libraries of sulfonyl fluoride compounds. In one instance, a library containing 67 million unique sulfonyl fluoride molecules was synthesized and screened against multiple enzyme targets, successfully identifying potent and specific inhibitors. nih.gov

Fragment-Based Libraries : Small, reactive fragments containing a sulfonyl fluoride warhead can be screened against protein targets. This approach, using what has been termed "SuFBits" (Sulfonyl Fluoride Bits), allows for the identification of weak binders that can then be elaborated into more potent leads. mdpi.com

Diversity-Oriented Synthesis (DOS) Libraries : As discussed in section 4.1, DOS strategies using sulfonyl fluoride hubs can rapidly generate libraries with significant molecular diversity for screening campaigns. nih.govresearchgate.net

Commercially Available Libraries : Chemical suppliers have recognized the growing importance of this compound class and now offer large, readily accessible (REAL) libraries containing hundreds of thousands of diverse sulfonyl fluorides for high-throughput screening. enamine.net

Table 2: Examples of Sulfonyl Fluoride Library Generation Strategies

Library StrategyDescriptionKey Advantage
DNA-Encoded Library (DEL) Each unique molecule is tagged with a unique DNA barcode, allowing for the synthesis and screening of millions of compounds in a single mixture. nih.govMassive library size and efficient screening.
Fragment-Based Library A collection of low molecular weight compounds ("fragments") containing the sulfonyl fluoride warhead are screened for binding to a target. mdpi.comEfficiently explores chemical space and identifies binding hotspots.
Diversity-Oriented Clicking Uses a central sulfonyl fluoride hub to "click" together various building blocks, rapidly generating structural diversity. nih.govresearchgate.netCreates libraries with high levels of scaffold and stereochemical diversity.
REAL Libraries Large collections of virtual or in-stock compounds that can be synthesized or procured on demand for screening purposes. enamine.netRapid access to a vast and diverse chemical space.

By incorporating this compound and similar building blocks into these library synthesis efforts, researchers can significantly expand the chemical space available for screening, increasing the probability of discovering novel probes and therapeutic leads.

Computational and Theoretical Studies on 2 Oxooxolane 3 Sulfonyl Fluoride

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in mapping the potential energy surfaces of reactions involving 2-Oxooxolane-3-sulfonyl fluoride (B91410). These studies allow for the detailed examination of reaction pathways, intermediates, and transition states, which are often transient and difficult to observe experimentally.

Sulfur(VI) Fluoride Exchange (SuFEx) is a cornerstone of click chemistry, prized for its reliability and the stability of the resulting linkages. nih.gov The reactivity of sulfonyl fluorides like 2-Oxooxolane-3-sulfonyl fluoride in SuFEx reactions is a subject of significant computational interest. Transition state analysis helps in understanding how these reactions proceed. For instance, the reaction of a sulfonyl fluoride with a nucleophile, such as an amine or a phenolate, is computationally modeled to locate the transition state structure. nih.gov

These studies reveal that the SuFEx pathway is often facilitated by catalysts, such as tertiary amines or bifluoride salts, which can activate the sulfonyl fluoride. chemrxiv.org In the case of this compound, computational models would predict a transition state where the nucleophile attacks the electrophilic sulfur center, and the fluoride begins to depart. The geometry and energy of this transition state are crucial for determining the reaction rate. The presence of the lactone ring may introduce steric or electronic effects that can be precisely quantified through these calculations. Some studies have shown that steric bulk around the sulfur atom can hinder the SuFEx pathway. nih.gov

The development of catalytic methods for the synthesis of sulfonyl fluorides is a significant area of research. One notable example is the use of bismuth(III) catalysts to convert aryl boronic acids into aryl sulfonyl fluorides. While this specific reaction produces aryl sulfonyl fluorides, the principles of the catalytic cycle can be computationally investigated for substrates like an appropriate precursor to this compound.

A typical catalytic cycle involves several key organometallic steps, such as transmetalation, insertion of sulfur dioxide (SO₂), and reductive elimination or oxidation/fluorination. Quantum chemical calculations are employed to determine the energy profile of the entire cycle. This involves calculating the free energy of each intermediate and transition state. The energy profile reveals the rate-determining step of the reaction and provides insights into how the catalyst facilitates the transformation under mild conditions. For a hypothetical Bi(III)-catalyzed synthesis involving a precursor to this compound, DFT calculations would elucidate the energetics of the SO₂ insertion into a Bi-C bond and the subsequent fluorination step.

Table 1: Representative Calculated Energies for a Bi(III)-Catalyzed Aryl Sulfonyl Fluoride Synthesis (Note: This table presents illustrative data for a known Bi(III)-catalyzed system for aryl sulfonyl fluorides, as a model for the type of information obtained from energy profile calculations.)

Step Species Relative Free Energy (kcal/mol)
1 Bi(III) Catalyst + Aryl Boronic Acid 0.0
2 Transmetalation Transition State +15.2
3 Aryl-Bi(III) Intermediate -5.4
4 SO₂ Insertion Transition State +10.8
5 Bismuth Sulfinate Intermediate -12.1
6 Fluorination with Selectfluor Data not specified
7 Aryl Sulfonyl Fluoride Product + Regenerated Catalyst -25.0

Source: Adapted from proposed mechanisms in Bi(III) catalysis literature.

Hydrogen bonding plays a critical role in modulating the reactivity of sulfonyl fluorides. Protic solvents or specific catalysts with hydrogen-bond donating capabilities can activate the S-F bond, making the sulfur atom more electrophilic and the fluoride a better leaving group. Computational studies are essential for quantifying the strength and influence of these hydrogen bonds.

For this compound, the oxygen atoms of the lactone carbonyl and ether functionalities can act as hydrogen bond acceptors. DFT calculations can model the interaction of the molecule with protic solvents or hydrogen-bond donor catalysts. These models can show the stabilization of the transition state through hydrogen bonding, thereby lowering the activation energy for nucleophilic attack. This dual activation, where both the electrophile (the sulfonyl fluoride) and the nucleophile are engaged in hydrogen bonding, is a concept that has been successfully explored computationally and experimentally in fluorination reactions.

Exploration of Electronic Structure and Reactivity Descriptors

Computational chemistry provides a suite of descriptors derived from the electronic structure of a molecule that can predict its reactivity. For this compound, these descriptors offer a quantitative measure of its electrophilicity and susceptibility to nucleophilic attack.

Key reactivity descriptors include the energy of the Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps, and natural bond orbital (NBO) analysis. A lower LUMO energy generally correlates with higher electrophilicity and greater reactivity towards nucleophiles. nih.gov Recent comprehensive studies on a panel of sulfur(VI) fluorides have successfully used DFT calculations to correlate LUMO energies with hydrolytic stability, a key parameter for their application in chemical biology. nih.gov Such an approach can be directly applied to this compound to predict its reactivity relative to other sulfonyl fluorides.

Table 2: Illustrative Correlation of LUMO Energy with Reactivity for a Series of Aryl Sulfonyl Fluorides (Note: This table provides representative data to illustrate the concept. Specific values for this compound are not available in the searched literature.)

Compound Substituent LUMO Energy (eV) (Calculated via DFT) Relative Hydrolytic Half-Life
4-OCH₃ -0.5 Long
4-H -0.7 Moderate
4-Cl -0.9 Short
4-NO₂ -1.5 Very Short

Source: Based on general trends discussed in computational studies of sulfonyl fluoride reactivity. nih.gov

Electrostatic potential maps visually represent the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, these maps would clearly show a highly positive potential around the sulfur atom, confirming it as the primary site for nucleophilic attack.

Rational Design of Catalysts and Reagents for Sulfonyl Fluoride Synthesis

Computational studies are at the forefront of the rational design of new catalysts and reagents for reactions involving sulfonyl fluorides. By understanding the reaction mechanism and the electronic properties of the substrate, chemists can design catalysts that are more efficient, selective, and operate under milder conditions.

For instance, in the context of enantioselective fluorination, computational modeling was used to optimize a chiral bis-urea catalyst. The calculations helped to understand how the catalyst uses hydrogen bonding to bind the fluoride ion and deliver it to one face of a substrate. Similarly, for reactions involving this compound, one could computationally screen a library of potential catalysts to identify candidates that can effectively recognize the substrate, possibly through interactions with the lactone ring, and facilitate the desired transformation, be it a SuFEx reaction or another pathway like defluorosulfonylation. The development of the Bi(III) catalytic system for sulfonyl fluoride synthesis was also informed by mechanistic studies that validated the proposed organometallic steps, showcasing the power of combining experimental and computational approaches.

Future Directions and Emerging Research Avenues for 2 Oxooxolane 3 Sulfonyl Fluoride

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-Oxooxolane-3-sulfonyl fluoride (B91410) and its derivatives is intrinsically linked to advances in preparing both the γ-butyrolactone core and the sulfonyl fluoride moiety. Future efforts are increasingly focused on green and sustainable methods that offer efficiency, safety, and atom economy.

Sustainable Scaffolding: A significant trend is the move towards renewable sourcing for the γ-butyrolactone (GBL) core. Researchers have developed high-yielding methods for the catalytic hydrogenation of 2-furanone, which can be produced from the catalytic oxidation of furfural (B47365) derived from biomass like xylose. rsc.orgresearchgate.net One approach utilizes a palladium catalyst supported on humin-derived activated carbon (Pd/HAC), a recyclable catalyst created from a byproduct of furfural production itself. rsc.orgresearchgate.net Under optimized conditions, this method can achieve an 89% isolated yield of GBL. rsc.org Another sustainable design involves a continuous fermentation process using glucose and CO2 to generate succinic acid, a precursor that can be converted to GBL, thereby sequestering greenhouse gases. societyforscience.org

Advanced Sulfonyl Fluoride Synthesis: Parallel to scaffold synthesis, methodologies for installing the sulfonyl fluoride group have evolved significantly beyond traditional routes, which often required harsh or toxic reagents like SO2F2 gas. sciencedaily.com Modern approaches focus on milder conditions and more accessible starting materials.

From Thiols and Disulfides: A recently developed green process allows for the conversion of thiols and disulfides into sulfonyl fluorides using SHC5® (a stabilized source of hypochlorite) and potassium fluoride (KF). This reaction is environmentally friendly, producing only non-toxic salt byproducts. sciencedaily.com

From Sulfonamides: A practical method involves the activation of stable sulfonamides with a pyrylium (B1242799) salt (Pyry-BF4) and magnesium chloride to form a sulfonyl chloride intermediate, which is then converted in situ to the sulfonyl fluoride with KF. researchgate.net This technique is noted for its mild conditions and high chemoselectivity. researchgate.net

From Sulfonic Acids: One-pot, two-step procedures can convert sulfonic acids to sulfonyl fluorides using reagents like cyanuric chloride followed by a fluoride source such as KHF2. mdpi.com More direct methods employ thionyl fluoride in DMF at elevated temperatures. nih.gov

Catalytic Approaches: Transition-metal catalysis, photoredox catalysis, electrocatalysis, and organocatalysis are being explored to prepare aliphatic sulfonyl fluorides from a variety of precursors. sigmaaldrich.com For instance, photoredox catalysis can generate alkyl sulfonyl fluorides from alkyl bromides and alcohols. organic-chemistry.org Palladium-catalyzed reactions of aryl iodides with DABSO (a sulfur dioxide surrogate) and a fluoride source also provide efficient routes. organic-chemistry.org

Mechanochemistry: A solvent-free mechanochemical procedure has been developed where stable sulfur(VI) 2-methylimidazoles are milled with potassium bifluoride (KHF2) to produce sulfonyl fluorides, shortening reaction times and reducing waste. kuleuven.be

Starting MaterialKey ReagentsMethodologyKey AdvantageReference
Thiols/DisulfidesSHC5®, KFOxidative FluorinationGreen process, non-toxic byproducts sciencedaily.com
SulfonamidesPyry-BF4, MgCl2, KFPyrylium-mediated activationMild conditions, high chemoselectivity researchgate.net
Sulfonic AcidsCyanuric chloride, KHF2One-pot, two-stepAvoids isolation of sulfonyl chloride mdpi.com
Alkyl BromidesSO2 source, F sourcePhotoredox CatalysisMild, scalable organic-chemistry.org
Sulfur(VI) ImidazolesKHF2, Acetic AcidMechanochemistrySolvent-free, shorter reaction times kuleuven.be

Integration into Advanced Functional Systems and Interdisciplinary Research

The unique combination of stability and latent reactivity makes the sulfonyl fluoride motif an ideal component for advanced functional systems, bridging synthetic chemistry with chemical biology, materials science, and drug discovery. mdpi.com The 2-oxooxolane scaffold adds a layer of biocompatibility and structural relevance.

Future research will likely focus on integrating 2-Oxooxolane-3-sulfonyl fluoride and its derivatives into:

Covalent Probes for Chemical Biology: Sulfonyl fluorides are highly effective "warheads" for creating covalent inhibitors and activity-based probes that can target nucleophilic amino acid residues (like serine, lysine (B10760008), or tyrosine) in proteins. mdpi.comnih.gov By attaching this warhead to a γ-butyrolactone scaffold, researchers can design probes to investigate enzymes and receptors where this core structure provides binding affinity.

Drug Discovery Platforms: The SuFEx reaction is a powerful tool for medicinal chemistry. nih.gov The stability of the sulfonyl fluoride allows it to survive various synthetic steps and biological conditions before reacting with its intended target. This enables its use in the late-stage functionalization of complex molecules and in the construction of diverse compound libraries for drug screening. researchgate.net

Functional Polymers and Materials: SuFEx chemistry has been used as a connective tool for polymer synthesis. nih.gov The reliability and efficiency of the S-F exchange reaction allow for the creation of novel polymers with precisely defined structures and functionalities, opening avenues for new materials with tailored properties.

High-Throughput Methodologies for Library Generation and Functional Screening

To accelerate the discovery of new functional molecules, high-throughput methodologies are essential. The robust nature of the sulfonyl fluoride group and the efficiency of SuFEx chemistry are exceptionally well-suited for this purpose.

Emerging strategies in this area include:

SuFEx-Enabled Hit-to-Lead Optimization: A powerful high-throughput process has been demonstrated where a screening hit is modified to include a SuFExable handle. nih.govacs.orgacs.org This modified molecule can then be rapidly diversified by reacting it with a large library of primary amines on a picomole scale. In one proof-of-concept study, 460 analogs were generated in overnight reactions, and the resulting products were screened directly without purification to yield inhibitors with a 300- to 480-fold increase in potency. nih.govacs.orgacs.org This combination of miniaturized synthesis, click chemistry, and direct biological evaluation dramatically accelerates the hit-to-lead process in drug discovery. nih.gov

Fragment-Based Library Generation (SuFBits): Researchers have proposed the creation of libraries of "Sulfonyl Fluoride Bits" (SuFBits). mdpi.comnih.gov This involves coupling diverse molecular fragments to a core containing a sulfonyl fluoride warhead. This library can then be used in fragment screening campaigns where the sulfonyl fluoride tag covalently labels a protein target if a linked fragment has even weak binding affinity, facilitating hit identification by mass spectrometry. mdpi.comnih.gov

Diversity Oriented Clicking (DOC): This strategy combines classical click reactions with SuFEx chemistry to generate structurally complex and diverse libraries of sulfonyl fluoride-containing molecules from a common starting material. chemrxiv.org This approach allows for the rapid exploration of chemical space to identify lead compounds with valuable biological properties, such as antibacterial activity. chemrxiv.org


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